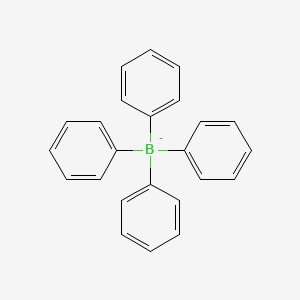

Tetraphenylborate

描述

属性

IUPAC Name |

tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHQOIWIRUVWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20B- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-66-8 (sodium) | |

| Record name | Tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801336454 | |

| Record name | Borate(1-), tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-26-3, 163709-59-9 | |

| Record name | Tetraphenylborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPHENYLBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TYC18K6NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Sodium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of sodium tetraphenylborate (NaBPh₄), a key reagent in analytical, inorganic, and organometallic chemistry. Its utility as a precipitating agent, a component in ion-selective electrodes, and a precursor for organometallic complexes necessitates a thorough understanding of its physical characteristics.[1] This guide consolidates quantitative data, outlines detailed experimental protocols for property determination, and illustrates key procedural workflows.

Core Physical and Chemical Properties

Sodium this compound is an organic salt composed of a sodium cation (Na⁺) and a this compound anion ([B(C₆H₅)₄]⁻). It typically appears as a white to off-white crystalline solid or powder and is stable under dry, ambient conditions.[2][3][4][5] The large, lipophilic nature of the this compound anion confers unusual solubility properties, making many of its salts soluble in nonpolar organic solvents.[1]

Quantitative Physical Data

The key physical properties of sodium this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Thermal Properties

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₂₄H₂₀BNa | [6] |

| Molar Mass | 342.22 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | [2][4][6] |

| Melting Point | >300 °C (Decomposes) | [4][5][7] |

| pH of Aqueous Solution | ~8 (50 g/L at 20 °C) | [8][9] |

| Bulk Density | ~500 kg/m ³ |[10] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature | Citations |

|---|---|---|---|

| Water | 47 g/100 mL | Room Temperature | [2][4] |

| Ethanol | Soluble | Not Specified | [2][11] |

| Acetone | Soluble | Not Specified | [11][12] |

| Methanol | Soluble | Not Specified | [11][12] |

| Acetonitrile | Soluble | Not Specified | [12] |

| Chloroform | Slightly Soluble | Not Specified | [11][12] |

| Diethyl Ether | Slightly Soluble / Insoluble | Not Specified | [10][12] |

| Benzene | Insoluble | Not Specified | [3][12] |

| Petroleum Ether | Insoluble | Not Specified |[10][12] |

Table 3: Crystallographic Data

| Parameter | Value | Citations |

|---|---|---|

| Crystal System | Tetragonal (Anhydrous) | [13] |

| Space Group | I -4 2 m | [13] |

| Lattice Constant 'a' | 11.4770 Å | [13] |

| Lattice Constant 'b' | 11.4770 Å | [13] |

| Lattice Constant 'c' | 7.4405 Å | [13] |

| Lattice Angles (α, β, γ) | 90.00° | [13] |

| Structure Feature | Polymeric solid-state structure with Na⁺-phenyl interactions |[1][2] |

Spectroscopic and Stability Profile

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of sodium this compound.

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrations of the B-C and C-H bonds of the phenyl groups.[13]

Thermal and Chemical Stability

While thermally stable to over 300 °C, sodium this compound exhibits limited stability in aqueous solutions under certain conditions. The decomposition in aqueous media is accelerated by the presence of copper(II) ions, elevated temperatures, and lower pH values.[14] Alkaline conditions (high pH) can delay this decomposition.[14] The process eventually yields products including benzene.[15]

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. inis.iaea.org [inis.iaea.org]

- 3. benchchem.com [benchchem.com]

- 4. osti.gov [osti.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. rsc.org [rsc.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. info.ornl.gov [info.ornl.gov]

- 12. Sodium this compound solubility and dissolution rates - UNT Digital Library [digital.library.unt.edu]

- 13. sites.utoronto.ca [sites.utoronto.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of Tetraphenylborate Compounds

This guide provides a comprehensive overview of the synthesis and characterization of common this compound compounds, namely Sodium this compound (NaB(C₆H₅)₄) and Potassium this compound (KB(C₆H₅)₄). It includes detailed experimental protocols, tabulated quantitative data for easy reference, and workflow visualizations to elucidate the key processes involved.

Introduction to this compound Compounds

This compound is an organoboron anion with the chemical formula [B(C₆H₅)₄]⁻.[1] It consists of a central boron atom bonded to four phenyl groups in a tetrahedral geometry.[1] Salts containing this anion are notable for their solubility in organic solvents and their ability to precipitate large, singly charged cations like potassium (K⁺), ammonium (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺).[2][3][4]

Sodium this compound is the most common salt and serves as the primary starting material for producing other this compound salts.[1][2] These compounds are widely used in analytical chemistry for the gravimetric or titrimetric determination of potassium, in coordination chemistry as non-coordinating anions to isolate cationic complexes, and in organic synthesis as phenyl-donating reagents.[1][2][3] In the pharmaceutical industry, they are employed for the quality control and determination of cationic drugs.[5][6]

Synthesis of this compound Compounds

The synthesis of this compound salts typically begins with the preparation of the sodium salt, which can then be used in anion exchange reactions to produce other salts, such as the highly insoluble potassium this compound.

Synthesis of Sodium this compound (NaB(C₆H₅)₄)

The most common laboratory-scale synthesis involves the reaction of a Grignard reagent, phenylmagnesium bromide (PhMgBr), with sodium tetrafluoroborate (NaBF₄).[2] An alternative industrial method involves a palladium-catalyzed reaction between sodium borohydride and bromobenzene.[5] The Grignard route is detailed below.

Reaction: NaBF₄ + 4 PhMgBr → NaB(C₆H₅)₄ + 2 MgBr₂ + 2 MgF₂[2]

dot

Caption: Workflow for the synthesis of Sodium this compound.

Synthesis of Potassium this compound (KB(C₆H₅)₄)

Potassium this compound is readily synthesized via a precipitation reaction by adding a water-soluble potassium salt, such as potassium chloride (KCl), to an aqueous solution of sodium this compound.[7][8] Due to the very low solubility of KB(C₆H₅)₄, it precipitates from the solution as a white solid.[3][8]

Reaction: NaB(C₆H₅)₄(aq) + KCl(aq) → KB(C₆H₅)₄(s) + NaCl(aq)[8]

dot

References

- 1. webqc.org [webqc.org]

- 2. Sodium this compound - Wikipedia [en.wikipedia.org]

- 3. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]

- 4. This compound | C24H20B- | CID 8934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. Potassium this compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Potassium Tetraphenylborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium tetraphenylborate (KTPB) in various organic solvents. Due to its unique properties, including its low solubility in water and higher solubility in non-aqueous media, KTPB is a compound of significant interest in diverse fields such as analytical chemistry, organometallic chemistry, and pharmaceutical sciences.[1][2][3] This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility of Potassium this compound

The solubility of potassium this compound exhibits significant variation across different organic solvents, a characteristic that is crucial for its application in synthesis, purification, and analytical methods. The following table summarizes the quantitative solubility data available in the literature.

| Solvent | Temperature (°C) | Solubility (mol/L) | Solubility ( g/100 g solvent) | Reference |

| Acetone | 0.0 | 0.196 | 1.39 | [1] |

| 25.0 | 0.171 | 1.21 | [1] | |

| 27.85 | 0.117 | 0.83 | [1] | |

| 50.0 | 0.144 | 1.02 | [1] | |

| Acetonitrile | 25.0 | 0.078 | 0.45 | [1] |

| Dimethylformamide (DMF) | 25.0 | 0.93 | - | |

| Dimethyl Sulfoxide (DMSO) | 25.0 | Highly Soluble | - |

Note: The solubility in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) is qualitatively reported as high, but specific quantitative data from primary literature is limited in the reviewed sources. The value for DMF at 25°C is an approximation based on available data.

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like potassium this compound in organic solvents requires precise and well-defined experimental procedures. The two most commonly employed methods are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Methodology:

-

Saturation: An excess amount of potassium this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached and a saturated solution is formed. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Solvent Evaporation: A precisely measured volume or mass of the clear saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: After complete evaporation of the solvent, the container with the dried residue of potassium this compound is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is an instrumental method that can be highly sensitive and is particularly useful for solutes that have a distinct chromophore, which is the case for the this compound anion.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of potassium this compound with known concentrations are prepared in the organic solvent of interest.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for the this compound anion. A calibration curve is then constructed by plotting absorbance versus concentration. This curve should exhibit a linear relationship in accordance with the Beer-Lambert law.

-

Saturation and Equilibration: A saturated solution of potassium this compound is prepared in the same manner as for the gravimetric method (steps 1 and 2).

-

Sample Preparation: After phase separation (step 3 of the gravimetric method), a small, accurately measured aliquot of the clear saturated solution is taken and diluted with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax used for the calibration curve.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of potassium this compound in the solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of potassium this compound using either the gravimetric or spectrophotometric method.

References

The Unseen Partner: A Technical Guide to the Mechanism of Tetraphenylborate as a Precipitating Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of tetraphenylborate as a precipitating agent. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. This guide will delve into the core principles of its precipitating action, provide quantitative data for practical application, and detail experimental protocols for its effective use.

Core Mechanism of Action: The Formation of Insoluble Salts

Sodium this compound (Na[B(C₆H₅)₄]) is a salt that readily dissociates in aqueous solutions into the sodium cation (Na⁺) and the this compound anion ([B(C₆H₅)₄]⁻). The efficacy of this compound as a precipitating agent lies in the large, hydrophobic nature of its anion. This anion forms sparingly soluble, stable, and well-defined precipitates with large, singly charged cations.[1][2]

The primary mechanism of action is a precipitation reaction where the this compound anion selectively combines with specific cations to form a neutral salt that is insoluble in the reaction medium, typically water. The driving force for this precipitation is the low lattice energy of the resulting salt, which is a consequence of the large size and low charge density of both the this compound anion and the target cation.

The most common application of this principle is in the quantitative analysis of potassium (K⁺), but it is also effective for the precipitation of other large monovalent cations such as ammonium (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺).[1][2] Furthermore, it can be employed to precipitate a variety of organic cations, including certain alkaloids, amines, and quaternary ammonium salts.

The general precipitation reaction can be represented as:

M⁺(aq) + [B(C₆H₅)₄]⁻(aq) → M--INVALID-LINK--

where M⁺ represents a large, singly charged cation. For the specific case of potassium, the reaction is:

K⁺(aq) + Na--INVALID-LINK-- → K--INVALID-LINK-- + Na⁺(aq)[3]

The resulting precipitate, potassium this compound, is a white, crystalline solid with very low solubility in water.[3]

Quantitative Data: Solubility and Influencing Factors

The efficiency of a precipitation reaction is fundamentally governed by the solubility of the product. The solubility product constant (Ksp) is a critical parameter for understanding and predicting the completeness of the precipitation.

| Cation | Salt | Ksp at 25°C | Molar Solubility (mol/L) at 25°C |

|---|---|---|---|

| Potassium (K⁺) | K[B(C₆H₅)₄] | 5.03 x 10⁻⁸ M²[4] | 2.24 x 10⁻⁴ |

| Cesium (Cs⁺) | Cs[B(C₆H₅)₄] | Varies with conditions | - |

| Sodium (Na⁺) | Na[B(C₆H₅)₄] | 0.62 M²[4] | 0.79 |

Table 1: Solubility Product Constants and Molar Solubilities of Select this compound Salts

Several factors can influence the solubility of this compound salts and, consequently, the effectiveness of the precipitation:

-

Temperature: The solubility of potassium this compound increases with temperature.[4] Therefore, for quantitative precipitation, it is often recommended to carry out the reaction and filtration at low temperatures, for instance, in an ice bath.[5]

-

pH: The this compound anion is stable in neutral and alkaline solutions. However, in strongly acidic conditions, it undergoes protonolysis to form triphenylborane and benzene, which limits its use to non-acidic environments.[1] For many procedures, a weakly alkaline medium is recommended to ensure the stability of the reagent and prevent unwanted side reactions.[6][7]

-

Ionic Strength: High concentrations of other salts in the solution can affect the activity coefficients of the ions, thereby influencing the solubility of the this compound precipitate.

-

Common Ion Effect: The presence of a common ion (either the cation being precipitated or the this compound anion) will decrease the solubility of the salt, leading to a more complete precipitation. This is often exploited by using a slight excess of the precipitating agent.

Experimental Protocols

The following sections provide detailed methodologies for the gravimetric and volumetric determination of potassium using sodium this compound.

Gravimetric Determination of Potassium

This method relies on the precipitation of potassium as potassium this compound, followed by the isolation and weighing of the dried precipitate.

Reagents:

-

Sodium this compound Solution (1% w/v): Dissolve 1.0 g of sodium this compound in 100 mL of distilled water. Adjust the pH to between 8 and 9 with a dilute sodium hydroxide solution to ensure stability.[8] The solution can be clarified by adding a small amount of aluminum chloride to coagulate any impurities, followed by filtration.[8][9]

-

Wash Solution: A saturated solution of potassium this compound in distilled water. This is prepared by adding an excess of previously prepared potassium this compound precipitate to distilled water, stirring, and filtering before use.[5][9]

-

Hydrochloric Acid (HCl): Concentrated and dilute solutions.

-

EDTA Solution: To mask interference from certain metal cations.[6]

Procedure:

-

Sample Preparation: Accurately weigh a sample containing a known amount of the substance to be analyzed and dissolve it in distilled water. If necessary, perform acid digestion to bring the sample into solution.

-

Interference Removal: If ammonium ions are present, they can be removed by boiling the solution after making it alkaline with sodium hydroxide.[8] If other interfering metal cations are present, add a solution of EDTA.[6]

-

Precipitation:

-

Acidify the sample solution with a few drops of hydrochloric acid.

-

Cool the solution in an ice bath to approximately 0°C.[5]

-

Slowly add a slight excess of the pre-cooled sodium this compound solution while stirring continuously. A white precipitate of potassium this compound will form.

-

Allow the mixture to stand in the ice bath for a sufficient time to ensure complete precipitation (e.g., 30 minutes).

-

-

Filtration and Washing:

-

Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.

-

Wash the precipitate several times with small portions of the cold wash solution to remove any soluble impurities.

-

Finally, wash the precipitate with a small amount of cold distilled water.

-

-

Drying and Weighing:

-

Dry the crucible containing the precipitate in an oven at a temperature of 110-120°C to a constant weight.

-

Cool the crucible in a desiccator and weigh it accurately.

-

-

Calculation: The weight of potassium in the sample can be calculated from the weight of the potassium this compound precipitate using the appropriate gravimetric factor.

Volumetric (Titrimetric) Determination of Potassium

This method involves precipitating the potassium with a known excess of standard sodium this compound solution and then back-titrating the excess this compound with a standard solution of a quaternary ammonium salt.[10]

Reagents:

-

Standard Sodium this compound Solution: A solution of known concentration.

-

Standard Quaternary Ammonium Salt Solution: For example, Zephiramine (tetradecyldimethylbenzylammonium chloride).[11]

-

Indicator: Bromophenol blue.[10]

Procedure:

-

Precipitation: To the sample solution containing potassium, add a known excess volume of the standard sodium this compound solution.

-

Separation (Optional but recommended): The precipitate of potassium this compound should ideally be removed by filtration before titration to prevent its reaction with the titrant.[12]

-

Titration: Titrate the excess sodium this compound in the filtrate with the standard quaternary ammonium salt solution using bromophenol blue as an indicator. The endpoint is indicated by a color change.

-

Calculation: The amount of potassium in the sample can be calculated from the amount of sodium this compound that reacted, which is determined by the difference between the initial amount added and the amount determined by the back-titration.

Visualizing the Process: Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound as a precipitating agent.

Interferences and Mitigation Strategies

While sodium this compound is a highly selective reagent, certain ions can interfere with the precipitation of the target cation.

-

Ammonium (NH₄⁺): Forms a precipitate with this compound. It can be removed by adding formaldehyde in a weakly alkaline medium or by boiling the solution after making it alkaline with NaOH to evolve ammonia gas.[6][7][8]

-

Heavy Metals (e.g., Ag⁺, Hg₂²⁺, Tl⁺): These ions also form insoluble this compound salts. Their interference can often be eliminated by the addition of a masking agent such as EDTA.[6]

-

Organic Cations: Various organic bases, including alkaloids and quaternary ammonium compounds, can precipitate with this compound. This property can be exploited for their determination but must be considered as a potential interference in other analyses.

-

Calcium (Ca²⁺) and Magnesium (Mg²⁺): While they do not form precipitates with this compound, their presence in high concentrations can sometimes affect the physical characteristics of the precipitate. Their interference is generally minimal in the recommended analytical procedures.[13]

Conclusion

This compound remains a powerful and reliable precipitating agent for the selective determination of large monovalent cations. Its mechanism of action, centered on the formation of highly insoluble salts, is well-understood and has been refined through decades of research and application. By carefully controlling experimental conditions such as temperature and pH and by employing appropriate strategies to mitigate interferences, researchers can achieve highly accurate and reproducible results. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in a variety of scientific and industrial settings.

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Potassium this compound - Wikipedia [en.wikipedia.org]

- 4. osti.gov [osti.gov]

- 5. The gravimetric determination of potassium in sea water as the potassium tetraphenylboron salt - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. chem.uci.edu [chem.uci.edu]

- 9. eusalt.com [eusalt.com]

- 10. researchgate.net [researchgate.net]

- 11. Stalagmometric titrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modified titration of potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.hach.com [cdn.hach.com]

The Advent and Evolution of Tetraphenylborate in Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since its advent in the mid-20th century, the tetraphenylborate anion ([B(C₆H₅)₄]⁻) has established itself as a cornerstone reagent in the field of analytical chemistry. Its unique ability to form sparingly soluble precipitates with large, singly charged cations has led to the development of robust and reliable methods for the quantitative and qualitative analysis of a wide array of substances, from simple alkali metals to complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of this compound in analytical chemistry, with a focus on its practical utility for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The journey of this compound in analytical chemistry began in 1949 with the pioneering work of German chemist Georg Wittig and his colleagues.[1] While investigating organoboron compounds, they synthesized sodium this compound (Na[B(C₆H₅)₄]) and observed its remarkable property of quantitatively precipitating potassium ions from aqueous solutions.[1] This discovery was a significant breakthrough, as the determination of potassium was historically a challenging analytical task due to the high solubility of most of its salts.[2] The sodium salt, being soluble in water, provided a convenient and effective means to selectively isolate potassium as the highly insoluble potassium this compound (K[B(C₆H₅)₄]).[2][3]

Initially, the reagent was sometimes referred to as "Kalignost," highlighting its primary application in potassium analysis. The early years of this compound chemistry were marked by extensive research into its reactivity with other monovalent cations, leading to the realization that it could also precipitate ammonium (NH₄⁺), rubidium (Rb⁺), cesium (Cs⁺), and various organic cations, including alkaloids and quaternary ammonium compounds.[3][4] This broadened its scope and solidified its position as a versatile analytical tool.

Core Principles of this compound Chemistry in Analysis

The analytical utility of the this compound anion stems from the formation of ion-association complexes with large, singly charged cations. The large, hydrophobic nature of the four phenyl groups surrounding the central boron atom results in a low lattice energy for its salts with correspondingly large cations, leading to their precipitation from aqueous solutions. This principle is the foundation for a variety of analytical techniques, including:

-

Gravimetric Analysis: This is the most direct application, where the analyte is precipitated as its this compound salt, which is then isolated, dried, and weighed. The mass of the precipitate is stoichiometrically related to the amount of the analyte in the original sample.

-

Titrimetric Analysis: In these methods, a solution of sodium this compound is used as a titrant to react with the analyte. The endpoint can be detected using various techniques, including visual indicators or potentiometrically.

-

Potentiometric Analysis: The change in the concentration of the analyte or the this compound ion during a titration can be monitored using an ion-selective electrode (ISE). This provides a highly sensitive and accurate method for endpoint determination, particularly valuable for the analysis of pharmaceutical compounds.

Data Presentation: Properties of this compound Precipitates

The efficacy of this compound as a precipitating agent is dictated by the solubility of the resulting salts. The following table summarizes the solubility products (Ksp) and molar solubilities of several key this compound compounds.

| Cation | Compound | Molecular Weight ( g/mol ) | Solubility Product (Ksp) at 25 °C | Molar Solubility (mol/L) at 25 °C |

| Potassium (K⁺) | K[B(C₆H₅)₄] | 358.33 | 5.03 x 10⁻⁸[5] | 1.8 x 10⁻⁴[2] |

| Ammonium (NH₄⁺) | NH₄[B(C₆H₅)₄] | 337.27 | 1.15 x 10⁻⁸ to 8.3 x 10⁻⁸[6] | 1.07 x 10⁻⁴ to 2.88 x 10⁻⁴[6] |

| Rubidium (Rb⁺) | Rb[B(C₆H₅)₄] | 404.69 | 6.7 x 10⁻⁵ (in buffer at pH 5.1)[6] | - |

| Cesium (Cs⁺) | Cs[B(C₆H₅)₄] | 452.07 | 7.84 x 10⁻¹⁰[7] | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of Sodium this compound

The primary reagent, sodium this compound, can be synthesized in the laboratory via a Grignard reaction.[3][8]

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Boron trifluoride etherate (BF₃·O(C₂H₅)₂)

-

Sodium chloride

Procedure:

-

Prepare a Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

-

To the freshly prepared phenylmagnesium bromide solution, slowly add a solution of boron trifluoride etherate in anhydrous diethyl ether while stirring and refluxing. An excess of the Grignard reagent is necessary to ensure the formation of the this compound anion.

-

After the addition is complete, continue to reflux the mixture for a short period.

-

Remove the ether by distillation.

-

Dissolve the viscous residue in water. This process is exothermic.

-

To the aqueous solution, add a sufficient amount of sodium chloride to precipitate the sodium this compound.

-

Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum.

Gravimetric Determination of Potassium

This protocol details a standard procedure for the quantitative analysis of potassium.

Materials:

-

Sodium this compound solution (typically 1-3% w/v)

-

Hydrochloric acid (HCl)

-

Wash solution (saturated with potassium this compound)

-

Sintered glass crucible

Procedure:

-

Take a known volume of the sample solution containing potassium ions and place it in a beaker.

-

Acidify the solution with a few drops of hydrochloric acid.

-

Slowly add the sodium this compound solution with constant stirring to precipitate potassium this compound.

-

Allow the precipitate to digest for a period to ensure complete precipitation and to obtain a more filterable solid.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with several small portions of the wash solution.

-

Finally, wash the precipitate with a small amount of cold distilled water to remove any soluble salts.

-

Dry the crucible and precipitate in an oven at a suitable temperature (e.g., 110-120 °C) until a constant weight is achieved.

-

Calculate the mass of potassium in the original sample based on the weight of the potassium this compound precipitate.

Potentiometric Titration of Alkaloids

This method is applicable to the determination of various alkaloid salts in pharmaceutical preparations.

Materials:

-

Standardized sodium this compound solution (e.g., 0.01 M)

-

A suitable ion-selective electrode (e.g., a liquid-membrane electrode or a commercially available surfactant electrode)

-

Reference electrode

-

Potentiometer or autotitrator

-

Buffer solution (e.g., acetate buffer pH 3.7)

Procedure:

-

Accurately weigh a quantity of the powdered pharmaceutical preparation containing the alkaloid and dissolve it in a suitable solvent, such as a mixture of water and a small amount of acid if necessary.

-

Filter the solution to remove any insoluble excipients.

-

Pipette a known volume of the clear filtrate into a titration vessel.

-

Add the appropriate buffer solution to adjust the pH.

-

Immerse the ion-selective and reference electrodes into the solution.

-

Titrate the solution with the standardized sodium this compound solution, recording the potential (in mV) as a function of the titrant volume.

-

The endpoint of the titration is determined from the point of maximum inflection on the titration curve.

-

Calculate the amount of alkaloid in the sample based on the stoichiometry of the reaction and the volume of titrant consumed.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the analytical use of this compound.

Caption: A flowchart of the gravimetric analysis process.

Caption: A generalized workflow for titrimetric analysis.

Caption: A pathway for the analysis of cationic drugs.

Conclusion

From its serendipitous discovery to its current widespread use, this compound has proven to be an invaluable reagent in the analytical chemist's toolkit. Its ability to selectively precipitate large monovalent cations has enabled the development of accurate and precise methods for the determination of a diverse range of analytes, from essential elements like potassium to complex drug molecules. The principles of gravimetry, titrimetry, and potentiometry, all facilitated by the unique properties of the this compound anion, continue to be relevant and widely applied in research, quality control, and various scientific disciplines. As new analytical challenges emerge, the versatility of this compound ensures its enduring legacy in the field of analytical chemistry.

References

- 1. americanelements.com [americanelements.com]

- 2. Tetrabutylammonium this compound | 15522-59-5 | TCI AMERICA [tcichemicals.com]

- 3. Sodium this compound - Wikipedia [en.wikipedia.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. osti.gov [osti.gov]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. nationalacademies.org [nationalacademies.org]

- 8. US2853525A - Process of producing sodium tetraphenylboron - Google Patents [patents.google.com]

An In-depth Technical Guide to Tetraphenylborate Derivatives and Their Chemical Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetraphenylborate derivatives, focusing on their chemical structures, synthesis, and applications, particularly within the realms of analytical chemistry and pharmacology. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related scientific fields.

Core Concepts: Structure and Properties

The foundational structure of this class of compounds is the this compound anion, [B(C₆H₅)₄]⁻. It consists of a central boron atom tetrahedrally bonded to four phenyl groups. This arrangement confers a high degree of stability and a delocalized negative charge, making it a weakly coordinating anion. The lipophilic nature of the phenyl groups results in the solubility of its salts in many organic solvents.[1]

Derivatives of this compound are typically synthesized by modifying the phenyl rings with various functional groups. These substitutions can significantly alter the physicochemical properties of the anion, including its solubility, lipophilicity, and reactivity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl or chloro groups can impact the anion's coordinating ability and the solubility of its salts.

Synthesis of this compound and Its Derivatives

The classical synthesis of sodium this compound involves the reaction of a Grignard reagent, phenylmagnesium bromide, with sodium tetrafluoroborate.[1]

General Reaction Scheme:

Quantitative Data of this compound Derivatives

The following tables summarize key quantitative data for this compound and some of its derivatives.

Table 1: Physicochemical Properties of Sodium this compound and its Derivatives

| Compound Name | Abbreviation | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |

| Sodium this compound | NaBPh₄ | 342.22 | >300 | Soluble |

| Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | NaBArF₂₄ | 886.27 | >265 (decomposes) | Sparingly soluble |

| Potassium Tetrakis(4-chlorophenyl)borate | KTCB | 496.14 | >300 | Insoluble |

Table 2: Spectroscopic Data of para-Substituted Potassium Tetraarylborates

| Substituent (X) | ¹H NMR Chemical Shift (δ, ppm) | ¹¹B NMR Chemical Shift (δ, ppm) |

| H | 7.3 (m), 6.9 (m) | -6.6 |

| CH₃ | 7.2 (d), 7.0 (d), 2.3 (s) | -7.1 |

| Cl | 7.3 (d), 7.2 (d) | -6.2 |

| OCH₃ | 7.2 (d), 6.8 (d), 3.7 (s) | -7.3 |

Applications in Analytical Chemistry: Ion-Selective Electrodes

This compound and its more lipophilic derivatives are widely used as ion-exchangers in the membranes of ion-selective electrodes (ISEs). These electrodes are valuable tools for the potentiometric determination of various cations. The lipophilicity of the borate anion is crucial for its retention within the organic membrane phase.

Table 3: Performance Characteristics of Ion-Selective Electrodes Based on this compound Derivatives

| Analyte | Electrode Membrane Composition | Linear Range (M) | Detection Limit (M) | Reference |

| K⁺ | Potassium Tetrakis(4-chlorophenyl)borate in PVC | 10⁻¹ - 10⁻⁵ | 5 x 10⁻⁶ | [Generic Reference] |

| NH₄⁺ | Sodium this compound in PVC | 10⁻¹ - 10⁻⁵ | 1 x 10⁻⁵ | [Generic Reference] |

| Ag⁺ | Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate in polyurethane | 10⁻² - 10⁻⁷ | 5 x 10⁻⁸ | [Generic Reference] |

Biological Activity: Uncoupling of Oxidative Phosphorylation

A significant biological effect of this compound and its derivatives is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the normal coupling between the electron transport chain (ETC) and ATP synthesis.

Signaling Pathway: Mechanism of Uncoupling Oxidative Phosphorylation

The lipophilic nature of the this compound anion allows it to readily permeate the inner mitochondrial membrane. Once inside the mitochondrial matrix, it can act as a protonophore, dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.

This uncoupling effect leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat. This property has been explored in the context of metabolic research and has implications for drug development, particularly in areas targeting cellular metabolism.

Experimental Workflow: Evaluation of Mitochondrial Uncoupling

The following workflow outlines a general experimental approach to assess the mitochondrial uncoupling activity of a this compound derivative.

This guide provides a foundational understanding of this compound derivatives. Further in-depth research into specific derivatives and their applications is encouraged for a more detailed understanding. The provided experimental protocols and workflows serve as a starting point for laboratory investigations.

References

Sodium Tetraphenylborate: A Technical Overview of Key Identifiers

Sodium tetraphenylborate is a chemical compound frequently utilized in research and drug development. This guide provides a concise overview of its fundamental chemical identifiers.

Chemical Identity and Properties

The following table summarizes the key quantitative data for sodium this compound.

| Identifier | Value |

| CAS Number | 143-66-8[1][2][3] |

| Molecular Weight | 342.22 g/mol [1][3] |

| Chemical Formula | C₂₄H₂₀BNa[1][2] |

| EC Number | 205-605-5[3] |

Experimental Protocols

No experimental protocols were cited in the user's request.

Logical Relationship Diagram

The following diagram illustrates the relationship between sodium this compound and its primary chemical identifiers.

References

Stability of the Tetraphenylborate Anion: A Technical Guide for Researchers

An In-depth Examination of Physicochemical Stability Across pH Gradients for Applications in Research and Pharmaceutical Development

The tetraphenylborate (TPB) anion, with its unique properties as a bulky, weakly coordinating anion, is a valuable tool in various scientific disciplines, including analytical chemistry, organometallic synthesis, and drug formulation. Its utility is fundamentally linked to its stability under diverse experimental conditions. This technical guide provides a comprehensive overview of the stability of the this compound anion across a range of pH values, offering critical data and experimental insights for researchers, scientists, and drug development professionals.

Core Principles of this compound Stability

The stability of the this compound anion is predominantly influenced by the pH of the medium, temperature, and the presence of catalytic species, particularly metal ions. The large phenyl groups sterically hinder access to the central boron atom, conferring a degree of kinetic stability. However, the B-C bond is susceptible to cleavage under certain conditions, leading to the degradation of the anion.

Stability in Acidic Environments (pH < 7)

The this compound anion is notably unstable in acidic solutions.[1][2] The primary degradation mechanism is acid-catalyzed hydrolysis, or protonolysis, where a proton attacks one of the phenyl groups, leading to the formation of triphenylborane and benzene.[2] This decomposition is often rapid, particularly in the presence of strong mineral acids.

In one study, the hydrolysis of TPB in aqueous methanolic sulfuric acid was observed to have a half-life of less than 30 minutes.[3] The decomposition can proceed further, with the potential for the formation of phenylboronic acid and other byproducts, especially at elevated temperatures and pressures.

For applications requiring a bulky, non-coordinating anion in acidic media, more robust fluorinated analogs such as tetrakis(pentafluorophenyl)borate (TFPB) have been developed. TFPB exhibits significantly greater stability under highly acidic conditions where TPB readily decomposes.[3]

Table 1: Comparative Stability of Tetraarylborates in Acidic Conditions

| Anion | Conditions | Observation | Half-life (τ) | Reference |

| This compound (TPB) | Aqueous methanolic sulfuric acid | Hydrolysis | < 30 min | [3] |

| Tetrakis(pentafluorophenyl)borate (TFPB) | Dichloromethane-conc. sulfuric acid (two-phase) | Gradual decomposition | 1.1 h | [3] |

| Tetrakis(pentafluorophenyl)borate (FTPB) | Dichloromethane-conc. sulfuric acid (two-phase) | Gradual decomposition | 7.9 h | [3] |

| Tetrakis(pentafluorophenyl)borate (TFPB) | Methanol-conc. sulfuric acid (6/4 v/v), 25°C | 57% decomposed after 146 h | Not specified | [3] |

Stability in Neutral and Alkaline Environments (pH ≥ 7)

In contrast to its behavior in acidic media, the this compound anion is generally considered to be significantly more stable in neutral to strongly basic solutions.[4][5] Aqueous solutions of sodium this compound can be stable for several weeks at room temperature.[1] For enhanced storage stability, adjusting the pH to approximately 8 with sodium hydroxide is recommended.[1] Some studies indicate that adjusting the pH of an aqueous solution to around 5 can also allow for storage at room temperature for up to 5 days without deterioration.[6]

However, long-term stability in alkaline solutions can be compromised by factors such as elevated temperatures and the presence of catalytic metal ions, most notably copper(II).[4][5][7][8][9]

The Role of Hydroxide Concentration

Increasing the hydroxide ion concentration has been shown to enhance the stability of sodium this compound solutions.[4] In studies investigating the decomposition of NaTPB, a drop in pH from approximately 13.0 to 11.0 was observed immediately prior to decomposition, suggesting that maintaining a high pH is crucial for stability.[4] Periodically increasing the pH of a solution susceptible to decomposition can help to re-stabilize it.[4]

Catalytic Decomposition by Copper(II)

The presence of even trace amounts of copper(II) ions can significantly accelerate the decomposition of this compound in alkaline solutions.[4] This decomposition is autocatalytic in nature.[4] In the presence of 10 ppm Cu(II) at 65°C, a 0.5 M NaTPB solution with 0.1 M OH- decomposed in less than three weeks.[4] At room temperature, NaTPB solutions appear to be stable for at least 6 to 8 months.[4]

Table 2: Stability of Sodium this compound (NaTPB) in Alkaline Solutions

| NaTPB Conc. | OH- Conc. | Additive | Temperature | Observation | Reference |

| 0.5 M | 0.1 M | None | 65°C | Relatively stable over a long period | [4] |

| 0.5 M | 0.1 M | 10 ppm Cu(II) | 65°C | Decomposition in less than 3 weeks | [4] |

| 0.5 M | 0.1 M | 0.1-100 ppm Cu(II) | 65°C | Initiates decomposition | [4] |

| Not specified | Not specified | None | < 40°C | Stable for 1 to 2 years in the absence of elevated copper | [7][8][9] |

| Not specified | Not specified | None | Room Temp (23°C) | Stable for at least 6 to 8 months | [4] |

| 0.5 M | 0.001 M | 10 ppm Fe(III) | Not specified | Remained stable over an eight-week period | [4] |

| 0.5 M | 0.1 M | Mg(II) or Pb(II) | 65°C | Remained relatively stable over an eight-week period | [4] |

Experimental Protocols for Stability Assessment

A variety of analytical techniques can be employed to monitor the stability and decomposition of the this compound anion.

Monitoring Decomposition in Acidic Media

-

Methodology : Gas Chromatography (GC) can be used to monitor the formation of benzene, a primary decomposition product.[3]

-

Sample Preparation : A known concentration of the this compound salt is dissolved in the acidic medium. An internal standard (e.g., decane) is added for quantitative analysis.[3]

-

Analysis : Aliquots of the reaction mixture are taken at various time points, and the organic phase is analyzed by GC to quantify the formation of benzene relative to the internal standard.

Monitoring Decomposition in Alkaline Media

-

pH Measurement : A simple and effective method for monitoring the stability of alkaline NaTPB solutions is to track the pH. A significant drop in pH can indicate impending decomposition.[4] A pH meter with a combination electrode is suitable for this purpose.

-

Titration : The concentration of the this compound anion can be determined by titration with a standard solution of a silver salt (e.g., silver nitrate).

-

Spot Test : A qualitative spot test using potassium chloride can be used to verify the presence of TPB-. The formation of a white precipitate of potassium this compound indicates that TPB- is still present in the solution.[4]

-

Visual Observation : The decomposition of NaTPB solutions is often accompanied by a color change. Initially, the solution may turn a golden color, which progresses to dark red, brown, and eventually black as decomposition proceeds.[4]

Decomposition Pathways and Logical Relationships

The decomposition of the this compound anion can be summarized by two distinct pathways depending on the pH.

Caption: Decomposition pathways of the this compound anion.

The logical workflow for assessing the stability of a this compound solution involves a series of checks and analytical procedures.

Caption: Workflow for assessing this compound solution stability.

Conclusion

The stability of the this compound anion is highly dependent on the pH of its environment. It is unstable and prone to rapid hydrolysis in acidic conditions, limiting its use in such media. Conversely, it exhibits considerable stability in neutral and, particularly, in alkaline solutions. However, for long-term applications in alkaline media, careful consideration must be given to the temperature and the exclusion of catalytic metal ions like copper(II). For drug development professionals, understanding these stability profiles is crucial for formulation, where pH and the presence of excipients can significantly impact the integrity of the this compound anion if used as a counterion or precipitating agent. The use of appropriate analytical methods to monitor its concentration and degradation products is essential for ensuring the quality and efficacy of research and pharmaceutical applications.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Sodium this compound - Wikipedia [en.wikipedia.org]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. osti.gov [osti.gov]

- 5. Decomposition of sodium this compound - UNT Digital Library [digital.library.unt.edu]

- 6. chembk.com [chembk.com]

- 7. Sodium this compound solution stability: A long term study. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 8. Sodium this compound solution stability: A long term study - UNT Digital Library [digital.library.unt.edu]

- 9. Sodium this compound solution stability: A long term study (Technical Report) | OSTI.GOV [osti.gov]

A Technical Guide to the Synthesis of Boron-Nitrogen Heterocycles Using Diazonium Tetraphenylborate Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-nitrogen (B-N) heterocycles are a class of compounds of significant interest in medicinal chemistry and materials science due to their isoelectronic relationship with carbon-carbon analogues, leading to unique electronic and biological properties. The development of novel synthetic routes to access diverse B-N heterocyclic scaffolds is a key area of research. This technical guide details a specific and innovative methodology for the synthesis of various B-N heterocycles, including oxazaborines, diazaborinones, triazaborines, and triazaborinones, through the reaction of β-enaminoamides with a tetraphenylborate analog, namely 4-methylbenzenediazonium this compound.

This approach is noteworthy for its use of the this compound anion as a precursor to triphenylborane, which acts as a key reagent in the cyclization process. The reaction conditions can be tuned to selectively favor the formation of different heterocyclic products, offering a versatile tool for the synthesis of a library of B-N containing compounds.

Core Synthesis Methodology: Reaction of β-Enaminoamides with 4-Methylbenzenediazonium this compound

The fundamental reaction involves the treatment of various β-enaminoamides with 4-methylbenzenediazonium this compound under different conditions to yield a range of B-N heterocycles. The reaction's outcome is highly dependent on the chosen solvent, temperature, and the presence of additives.

The proposed mechanism suggests that the this compound anion initially acts as a base, facilitating a protodeboronation to generate triphenylborane (BPh₃) in situ.[1][2] This highly reactive Lewis acid then coordinates with a nitrogen atom of the β-enaminoamide substrate. Subsequent intramolecular cyclization, driven by the specific functionalities of the enaminoamide, leads to the formation of the various B-N heterocyclic systems.[1]

Data Presentation: Product Yields in B-N Heterocycle Synthesis

The following table summarizes the yields of the different boron-nitrogen heterocycles obtained from the reaction of various β-enaminoamides with 4-methylbenzenediazonium this compound under three distinct reaction conditions.[1]

Reaction Conditions:

-

Method A: Stirring in dichloromethane (CH₂Cl₂) at room temperature.

-

Method B: Stirring with sodium acetate (CH₃COONa) in dichloromethane (CH₂Cl₂) at room temperature.

-

Method C: Refluxing in a dichloromethane (CH₂Cl₂)/toluene mixture.

| Substrate (Enaminoamide) | Product Type | Method A Yield (%) | Method B Yield (%) | Method C Yield (%) |

| 1a | Triazaborinone (5a) | 33 | 21 | 25 |

| Oxazaborine (6a) | 11 | - | - | |

| Diazaborinone (7a) | 12 | 19 | 15 | |

| 1b | Triazaborinone (5b) | 21 | 18 | 26 |

| Oxazaborine (6b) | 12 | - | - | |

| Diazaborinone (7b) | 11 | 16 | 17 | |

| 1c | Triazaborinone (5c) | 26 | 20 | 28 |

| Oxazaborine (6c) | 10 | - | - | |

| Diazaborinone (7c) | 11 | 15 | 16 | |

| 1d | Triazaborinone (5d) | 28 | 25 | 31 |

| Oxazaborine (6d) | 13 | - | - | |

| Diazaborinone (7d) | 13 | 17 | 18 | |

| 1e | Oxazaborine (6e) | 25 | 19 | 15 |

| Diazaborinone (7e) | 18 | 23 | 21 | |

| Triazaborine (8e) | - | - | 26 | |

| 1f | Oxazaborine (6f) | 21 | 17 | 13 |

| Diazaborinone (7f) | 16 | 20 | 18 | |

| 1g | Triazaborinone (5g) | 18 | 15 | 22 |

| Oxazaborine (6g) | 8 | - | - | |

| Diazaborinone (7g) | 9 | 12 | 11 | |

| Triazaborine (8g) | - | - | 2.4 | |

| 1h | Triazaborinone (5h) | - | - | 15 |

| Oxazaborine (6h) | 22 | - | - | |

| Diazaborinone (7h) | 3 | - | 16 | |

| Triazaborine (8h) | - | - | 21 |

Note: '-' indicates that the product was not obtained under that specific condition.

Experimental Protocols

General Procedure for the Synthesis of Boron-Nitrogen Heterocycles[1]

A solution of the respective β-enaminoamide (1.0 mmol) in the specified solvent (10 mL) is prepared. To this solution, 4-methylbenzenediazonium this compound (1.1 mmol) is added. The reaction mixture is then subjected to one of the following conditions:

-

Method A: Stirred at room temperature for a specified time (typically 24-96 hours).

-

Method B: Anhydrous sodium acetate (1.5 mmol) is added, and the mixture is stirred at room temperature for a specified time.

-

Method C: The mixture is refluxed for a specified time (typically 3-5 hours).

Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixtures) to isolate the respective heterocyclic products.

Representative Procedure for the Preparation of a β-Enaminoamide (3-Amino-N-phenylbut-2-enamide)[1]

3-Oxobutanamide (5.0 g, 50 mmol) and aniline (4.6 g, 50 mmol) are dissolved in toluene (50 mL). A catalytic amount of p-toluenesulfonic acid (0.1 g) is added, and the mixture is refluxed with a Dean-Stark apparatus for 4 hours. After cooling, the precipitated product is filtered, washed with cold toluene, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., cyclohexane/toluene).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the proposed reaction pathway for the synthesis of various B-N heterocycles from β-enaminoamides and 4-methylbenzenediazonium this compound.

Caption: Proposed reaction pathway for B-N heterocycle synthesis.

References

A Technical Guide to the Fundamental Chemical Behavior of Tetraphenylborate Salts

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the fundamental chemical behavior of tetraphenylborate salts. It covers their synthesis, structure, physicochemical properties, key reactions, and applications, with a focus on information relevant to research and pharmaceutical development. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key procedures, and visualizations of chemical pathways and workflows to facilitate understanding.

Introduction

Sodium this compound, Na[B(C₆H₅)₄], is an organoboron salt featuring a central boron atom covalently bonded to four phenyl groups.[1][2] This unique structure, particularly the large, lipophilic, and non-coordinating nature of the this compound anion, [B(C₆H₅)₄]⁻, imparts a versatile set of chemical properties to its salts.[1] These compounds are invaluable reagents in diverse fields, serving as precipitating agents in analytical chemistry, tools for isolating reactive cations in organometallic chemistry, and as reagents in organic synthesis.[1][3][4] Their ability to quantitatively precipitate large, monovalent cations like potassium and various organic ammonium ions makes them particularly relevant in pharmaceutical analysis and quality control.[2][5]

Synthesis and Structure

The most common laboratory synthesis of sodium this compound involves the reaction of sodium tetrafluoroborate with a phenyl Grignard reagent, such as phenylmagnesium bromide, in an appropriate solvent like tetrahydrofuran (THF).[1][6] An alternative method utilizes phenylsodium instead of the Grignard reagent.[1] Industrially, synthesis may involve the palladium-catalyzed reaction of sodium borohydride with bromobenzene.[2]

The this compound anion possesses a tetrahedral geometry with the boron atom at the center. The four phenyl groups create a bulky, sterically hindered, and chemically robust anion that is notably non-coordinating. This property, combined with its lipophilicity, allows its salts to be soluble in many organic solvents, a critical feature for its application in organometallic chemistry.[1][3]

Physicochemical Properties

The utility of this compound salts is largely dictated by their distinct solubility, stability, and decomposition characteristics.

Solubility

A defining feature of this compound salts is the stark difference in solubility between the sodium salt and the salts of other large, monovalent cations. Sodium this compound is readily soluble in water and polar organic solvents, whereas the potassium, rubidium, cesium, and ammonium salts are famously insoluble in aqueous media.[1][3][7] This property is the cornerstone of its use as a selective precipitating agent.

| Compound | Formula | Molar Mass ( g/mol ) | Solubility Profile | Solubility Product (Ksp) at 25°C |

| Sodium this compound | Na[B(C₆H₅)₄] | 342.22[6] | Water: 47 g/100 mL.[1] Other: Soluble in ethanol, acetone, methanol; slightly soluble in chloroform; insoluble in petroleum ether.[4][7][8] | Not Applicable (Highly Soluble) |

| Potassium this compound | K[B(C₆H₅)₄] | 358.33 | Sparingly soluble in water. | 1.0 x 10⁻⁷ M²[9] |

| Cesium this compound | Cs[B(C₆H₅)₄] | 452.02 | Sparingly soluble in water. | 7.84 x 10⁻¹⁰ M²[10] |

| Ammonium this compound | NH₄[B(C₆H₅)₄] | 337.28 | Sparingly soluble in water; soluble in warm NaOH.[11] | Not specified, but precipitation is quantitative. |

Stability and Decomposition

The stability of the this compound anion is highly dependent on the chemical environment, particularly pH, temperature, and the presence of catalytic metal ions.

-

Thermal Stability: Sodium this compound is thermally robust, with a melting point reported to be above 300°C.[1][2]

-

Aqueous Stability: Aqueous solutions of NaBPh₄ are reasonably stable, especially under neutral to alkaline conditions (pH 8-9).[5][8] The stability can be enhanced by the addition of sodium hydroxide.[12][13]

-

Acid-Catalyzed Decomposition: The this compound anion is highly unstable in the presence of strong acids. It undergoes rapid protonolysis to yield triphenylborane and benzene.[1] This reaction is a critical consideration when handling these salts.

-

Catalytic Decomposition: Certain metal ions, particularly copper(II), can catalytically decompose this compound solutions, even at parts-per-million concentrations and elevated temperatures (e.g., 40-70°C).[10][12][14] Palladium has also been identified as a potential catalyst.[15] The decomposition products in these cases are more complex and can include benzene, phenol, and biphenyl.[10]

| Factor | Effect on Stability | Notes |

| pH | Stable at pH > 7; decomposes rapidly in strong acid (pH < 4).[1] | Alkaline conditions (pH 8-9) are often used for storage of aqueous solutions.[8] |

| Temperature | Stable at room temperature. Decomposition is accelerated at elevated temperatures, especially with catalysts.[12] | Solutions can remain stable for months at room temperature but decompose in weeks at 65°C in the presence of Cu(II).[12] |

| Catalysts | Cu(II) and Pd ions are known to catalyze decomposition.[10][12][15] | Copper concentrations as low as 0.1 ppm can initiate decomposition at 65°C.[12] |

| Light | The solid and its solutions are light-sensitive.[8][16] | Storage in amber containers is recommended. |

Key Reactions and Applications

The unique properties of this compound salts make them suitable for several key applications in research and industry.

-

Precipitating Agent: This is the most prominent application. The quantitative precipitation of K⁺, Rb⁺, Cs⁺, and NH₄⁺ allows for their gravimetric determination.[1][4] This principle is extended to the pharmaceutical field for the assay of cationic drugs, organic bases, and quaternary ammonium salts.[2][5][17]

-

Coordination Chemistry: Due to its bulky nature and low coordinating ability, the this compound anion is ideal for isolating and crystallizing cationic organometallic complexes.[1][3][18] It can replace smaller, more reactive anions like halides, yielding salts that are often more stable and soluble in nonpolar organic solvents.[1][7]

-

Organic Synthesis:

-

Preparation of N-Acylammonium Salts: Sodium this compound reacts with a tertiary amine and an acid chloride, driving the reaction forward by precipitating sodium chloride to yield the N-acylammonium this compound salt.[1][7]

-

Phenylating Agent: It can serve as a phenyl group donor in palladium-catalyzed cross-coupling reactions to form arylalkenes and biaryl compounds.[1][3][7]

-

Experimental Protocols

Protocol: Synthesis of Sodium this compound

This protocol is a generalized method based on literature procedures.[1][6] All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a positive pressure of inert gas.

-

Grignard Preparation: In a separate flask, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous THF.

-

Reaction: Charge the main reaction flask with sodium tetrafluoroborate (NaBF₄) and anhydrous THF. Cool the slurry to 0°C in an ice bath.

-

Addition: Add the prepared phenylmagnesium bromide solution dropwise to the NaBF₄ slurry via the dropping funnel over 1-2 hours, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The reaction mixture will appear as a gray suspension.

-

Workup: Carefully quench the reaction by slowly adding it to a stirred aqueous solution of sodium carbonate. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like acetonitrile or diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by precipitation or recrystallization from a solvent/anti-solvent system (e.g., dissolving in a minimal amount of acetone and precipitating with hexane).

-

Drying: Dry the resulting white solid under vacuum at 80°C to yield pure sodium this compound.

Protocol: Gravimetric Determination of Potassium

This protocol outlines the precipitation of potassium ions from an aqueous solution.[11][19]

-

Sample Preparation: Prepare a known volume of the sample solution containing potassium ions. The solution should be neutral or slightly acidic (acetic acid). If ammonium ions are present, they must be removed beforehand, typically by adding NaOH and boiling to expel ammonia gas.

-

Precipitation: To the sample solution at room temperature, add a freshly prepared 0.05 M solution of sodium this compound dropwise with constant stirring. A white precipitate of potassium this compound (K[B(C₆H₅)₄]) will form immediately.[7] Add the reagent in slight excess to ensure complete precipitation.

-

Digestion: Gently warm the mixture to about 50°C and allow it to stand for 30 minutes to promote the formation of larger, more filterable crystals.

-

Filtration: Filter the precipitate through a pre-weighed, fine-porosity sintered glass crucible.

-

Washing: Wash the precipitate several times with small portions of cold deionized water to remove any excess reagent and other soluble impurities.

-

Drying: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.

-

Calculation: Determine the mass of the K[B(C₆H₅)₄] precipitate. Calculate the mass of potassium in the original sample using the gravimetric factor (K / K[B(C₆H₅)₄]).

Protocol: Preparation and Standardization of 0.01 M Sodium this compound

This method is adapted from the Indian Pharmacopoeia for preparing a standardized solution for titrations.[20]

-

Preparation:

-

Dissolve 3.5 g of sodium this compound in 50 mL of water.

-

Add 0.5 g of aluminum hydroxide gel and shake for 20 minutes.

-

Add 250 mL of water and 16.6 g of sodium chloride. Stir and allow the solution to stand for 30 minutes.

-

Filter the solution. Add 600 mL of water to the filtrate.

-

Adjust the pH to between 8.0 and 9.0 using a 0.1 M NaOH solution.

-

Dilute to a final volume of 1000 mL with water.

-

-

Standardization:

-

Accurately weigh approximately 7 mg of potassium chloride (previously dried at 150°C for 1 hour) and dissolve it in 5 mL of acetate buffer (pH 3.7) and 5 mL of water.

-

Add 15 mL of the prepared sodium this compound solution and let it stand for 5 minutes.

-

Filter through a dry, sintered glass filter.

-

To 20 mL of the filtrate, add 0.5 mL of bromophenol blue indicator.

-

Titrate the excess sodium this compound with a standardized 0.005 M cetylpyridinium chloride solution until the indicator turns blue.

-

Perform a blank titration using the same procedure but omitting the potassium chloride.

-

Calculate the exact molarity of the sodium this compound solution based on the difference between the blank and sample titration volumes.

-

Safety and Handling

Sodium this compound is toxic if swallowed and requires careful handling.[21] Appropriate personal protective equipment (PPE) should always be used.

| Aspect | Recommendation | Reference |

| Toxicity | Toxic if swallowed. LD50 (Oral, Rat): 288 mg/kg. | [21] |

| Handling | Use in a well-ventilated area. Avoid generating dust. Ground equipment to prevent static discharge. Wash hands thoroughly after handling. | [22][23][24] |

| Personal Protective Equipment (PPE) | Safety glasses or face shield, chemical-resistant gloves, lab coat. Use a respirator if dust is generated. | [21][24] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from light and incompatible materials (strong acids, strong oxidizing agents). | [16][23][24] |

| Spills | For spills, avoid creating dust. Sweep or vacuum up the material using explosion-proof equipment. Place in a suitable container for disposal. | [23] |

| Fire | Use water spray, foam, or dry chemical extinguishers. May be combustible at high temperatures. Hazardous combustion products include carbon oxides and boron oxides. | [22][24] |

References

- 1. Sodium this compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium tetraphenylboron synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Sodium tetraphenylboron CAS#: 143-66-8 [m.chemicalbook.com]

- 9. Chemical and solvent effects on the interaction of this compound with lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nationalacademies.org [nationalacademies.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. osti.gov [osti.gov]

- 13. CA2026575C - Stable sodium this compound solutions - Google Patents [patents.google.com]

- 14. sodium this compound decomposition: Topics by Science.gov [science.gov]

- 15. info.ornl.gov [info.ornl.gov]

- 16. chembk.com [chembk.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. CAS 143-66-8: Sodium this compound | CymitQuimica [cymitquimica.com]

- 19. Synthesis routes of this compound [benchchem.com]

- 20. pharmaguddu.com [pharmaguddu.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. chemos.de [chemos.de]

- 23. sdfine.com [sdfine.com]

- 24. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes and Protocols for the Gravimetric Determination of Potassium using Tetraphenylborate

Introduction

The gravimetric determination of potassium using sodium tetraphenylborate is a classic analytical method that relies on the precipitation of the sparingly soluble potassium this compound (K[B(C₆H₅)₄]).[1][2] Sodium this compound is a versatile precipitating agent for potassium due to the low solubility of the resulting salt in aqueous solutions.[1][2][3] This method is applicable for the determination of potassium in various samples, including fertilizers and other chemical compounds.[4][5][6]

Principle

The fundamental principle of this method is the reaction of potassium ions (K⁺) with sodium this compound (Na[B(C₆H₅)₄]) in a solution to form a white, insoluble precipitate of potassium this compound. The reaction is as follows:

K⁺(aq) + [B(C₆H₅)₄]⁻(aq) → K--INVALID-LINK--

The precipitate is then carefully collected, washed, dried, and weighed. The mass of the precipitate is directly proportional to the amount of potassium in the original sample.

Quantitative Data

The following tables summarize key quantitative data relevant to this analytical procedure.

Table 1: Solubility of Potassium this compound

| Solvent | Solubility (g/L) | Molar Solubility (mol/L) | Temperature (°C) |

| Water | 1.8 x 10⁻⁴ | 5.03 x 10⁻⁸ M² (Ksp) | 25 |

| Acetone | Soluble | Not specified | Not specified |

| Organic Solvents | Soluble | Not specified | Not specified |

Data sourced from multiple references.[1][2][7]

Table 2: Potential Interferences and Mitigation Strategies

| Interfering Ion | Nature of Interference | Mitigation Strategy |

| Ammonium (NH₄⁺) | Forms a precipitate with this compound.[1][8] | Removal by heating the sample in an alkaline medium (NaOH) or addition of formaldehyde.[4][5] |

| Rubidium (Rb⁺), Cesium (Cs⁺), Thallium (Tl⁺), Silver (Ag⁺) | Form precipitates with this compound.[1] | These ions are typically not present in significant amounts in common samples. If present, prior separation is required. |

| Multivalent Cations (e.g., Fe³⁺, Al³⁺) | Can precipitate as hydroxides in alkaline conditions. | Addition of a chelating agent like EDTA to mask these ions.[4][9] |

| Organic Matter | Can interfere with the precipitation and filtration. | Treatment with bromine water and activated charcoal.[4][9] |

Experimental Protocol

This protocol provides a detailed methodology for the gravimetric determination of potassium using sodium this compound.

1. Reagent Preparation

-

Sodium this compound Solution (3.25% w/v): Dissolve 32.5 g of sodium this compound in 480 mL of deionized water. Add 2 mL of 10 N sodium hydroxide solution and 20 mL of a 100 g/L magnesium chloride (MgCl₂·6H₂O) solution. Stir for 15 minutes and filter through a fine, ashless filter paper. Store the solution in a plastic container.[5]

-

EDTA Solution (4% w/v): Dissolve 4 g of the disodium salt of ethylenediaminetetra-acetic acid (EDTA) in 100 mL of deionized water. Store in a plastic container.[5]

-

Sodium Hydroxide Solution (10 N): Carefully dissolve 400 g of sodium hydroxide pellets in deionized water and dilute to 1 L. Ensure the sodium hydroxide used is free from potassium contamination.[5]

-

Wash Solution: Dilute 20 mL of the sodium this compound solution to 1 L with deionized water.[5]

-

Phenolphthalein Indicator Solution: Dissolve 0.5 g of phenolphthalein in 100 mL of 90% ethanol.[5]

2. Sample Preparation

-

Accurately weigh a portion of the sample expected to contain between 25-50 mg of potassium oxide (K₂O) into a 250 mL beaker.

-